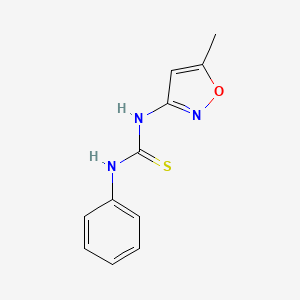

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3OS |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-phenylthiourea |

InChI |

InChI=1S/C11H11N3OS/c1-8-7-10(14-15-8)13-11(16)12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,16) |

InChI Key |

CCYCCECFYOTLOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Methyl 3 Isoxazolyl 3 Phenylthiourea and Its Structural Analogues

Synthesis of Key Precursors

Synthetic Routes to 3-Amino-5-methylisoxazole (B124983)

3-Amino-5-methylisoxazole serves as the nucleophilic component in the formation of the target thiourea (B124793). Several methods have been reported for its synthesis, often starting from readily available materials.

One common approach involves the cyclization of a β-ketonitrile derivative with hydroxylamine (B1172632). For instance, a three-step process can be employed, starting with the generation of acetoacetonitrile from the reaction of ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong metal base. The resulting acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone. Finally, a ring-closure reaction with hydroxylamine under alkaline conditions yields 3-amino-5-methylisoxazole. google.com This method avoids the use of hazardous reagents like chloroform (B151607) or carbon tetrachloride. google.com

An alternative route involves the reaction of a nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium. google.com The pH of the reaction is a critical parameter, with optimal yields reported between pH 10.5 and 12.5. google.com This method is noted for its relatively short reaction times, often less than four hours, and results in a high-purity product with minimal formation of the 5-amino-3-methylisoxazole (B44965) isomer. google.com

Another patented method describes the chlorination of 5-methylisoxazole-3-formamide with a sodium hypochlorite (B82951) solution to generate an N-chloramide sodium intermediate. Subsequent heating of this intermediate leads to the formation of 3-amino-5-methylisoxazole with yields reported to be as high as 95% under pressure. google.com

Preparation of Phenyl Isothiocyanate and Substituted Aryl Isothiocyanates

Phenyl isothiocyanate is the electrophilic partner in the thiourea formation. It is commercially available but can also be synthesized through several established methods. The classical synthesis involves the reaction of aniline (B41778) with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. nih.gov

Modern variations of this method aim for improved efficiency and greener conditions. For example, a one-pot process using potassium carbonate as the base in an aqueous system has been developed, affording phenyl isothiocyanate in high yields. nih.gov Mechanochemical methods, utilizing ball milling, have also been employed to transform anilines into isothiocyanates in the presence of carbon disulfide and potassium hydroxide, offering a solvent-free synthetic route.

The synthesis of substituted aryl isothiocyanates follows similar principles. Substituted anilines are used as starting materials, reacting with carbon disulfide or other thiocarbonyl transfer reagents. The reaction conditions can be adapted for a range of anilines, including those with electron-donating or electron-withdrawing groups, to produce a diverse library of aryl isothiocyanates for the synthesis of thiourea analogues.

Direct Synthesis of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea

The core of the synthesis lies in the formation of the thiourea linkage by combining the two key precursors.

Condensation Reactions between 3-Amino-5-methylisoxazole and Phenyl Isothiocyanate

The formation of this compound is achieved through the nucleophilic addition of the amino group of 3-amino-5-methylisoxazole to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This reaction is a standard method for the synthesis of N,N'-disubstituted thioureas.

The reaction is typically carried out by mixing equimolar amounts of the two reactants in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of condensation include ethanol, acetone, and dichloromethane. The reaction generally proceeds at room temperature or with gentle heating to drive it to completion. The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration.

Reaction Optimization and Yield Enhancement Strategies

While the condensation reaction is generally straightforward, several strategies can be employed to optimize the reaction and enhance the yield of the desired product.

Solvent and Temperature: The selection of an appropriate solvent is crucial. Anhydrous inert organic solvents such as methylene (B1212753) chloride or ethyl acetate are often preferred. google.com The reaction temperature is typically maintained between 10-40 °C, with 20-30 °C being a common range for these types of reactions. google.com

Catalysis: While often not strictly necessary, the addition of a base or an acid catalyst can sometimes accelerate the reaction. However, for the reaction between a primary amine and an isothiocyanate, the reaction usually proceeds efficiently without a catalyst.

Reaction Time: The reaction time can vary depending on the reactivity of the specific substrates and the reaction conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the point of completion and to avoid the formation of by-products.

Purification: After the reaction is complete, the product is typically isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product in high purity.

Derivatization Strategies for this compound Analogues

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships for various applications. Derivatization can be achieved by modifying either the isoxazole (B147169) ring or the phenyl ring.

The most common strategy for creating analogues is to react 3-amino-5-methylisoxazole with a variety of substituted phenyl isothiocyanates. By introducing different substituents (e.g., alkyl, halogen, nitro, methoxy (B1213986) groups) onto the phenyl ring of the isothiocyanate, a library of 1-(5-methyl-3-isoxazolyl)-3-(substituted-phenyl)thioureas can be generated. This approach allows for systematic modification of the electronic and steric properties of the phenyl moiety.

Alternatively, analogues can be created by modifying the isoxazole precursor. While keeping the phenylthiourea (B91264) part constant, different substituted 3-aminoisoxazoles can be synthesized and used in the condensation reaction. This would lead to analogues with variations in the heterocyclic part of the molecule. For example, using 3-amino-5-arylisoxazoles would result in a different class of analogues.

The general synthetic scheme for producing these analogues follows the same condensation principle described for the parent compound, making it a versatile method for generating a diverse range of related molecules.

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound backbone is an excellent precursor for the synthesis of various fused heterocyclic systems. The thiourea moiety offers multiple reactive sites that can participate in intramolecular cyclization reactions, leading to the formation of new rings. Key examples of such systems include triazinanes, pyrimidinediones, and thiazolidinones.

The general approach involves the reaction of the thiourea derivative with bifunctional reagents that can react with the sulfur and/or nitrogen atoms of the thiourea group to close a ring. For instance, the synthesis of thiazole (B1198619) derivatives can be achieved by reacting the corresponding thiourea derivative with active halogen-containing compounds. researchgate.net

A common strategy for forming fused heterocycles is the reaction of a compound containing a thiourea group with various reagents to induce cyclization. For example, a thiourea derivative can be used to prepare thiazole derivatives through reaction with compounds containing active halogens. researchgate.net

Multi-Component Reaction Approaches for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. nih.gov The isoxazole scaffold, including derivatives of this compound, can be a valuable component in such reactions.

While specific MCRs involving this compound are not extensively documented, the principles of MCRs can be applied to this scaffold. For instance, isonitrile-based MCRs are known to be highly versatile for creating complex molecules. nih.gov It is conceivable that the amino group of the precursor, 3-amino-5-methylisoxazole, could participate in Ugi or Passerini-type reactions, followed by post-condensation modifications to introduce the phenylthiourea moiety or to directly incorporate it if a suitable isothiocyanate-containing component is used.

The synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction from a primary amine, a ketone, and a 4-nitrophenyl azide (B81097) highlights the potential for creating diverse heterocyclic systems from simple building blocks. nih.gov This approach could be adapted to use an isoxazole-containing amine as the primary amine component.

Incorporating the Thiourea-Isoxazole Unit into Larger Molecular Architectures

The this compound scaffold can be incorporated into larger and more complex molecules. This can be achieved by utilizing the reactive handles on either the isoxazole or the phenylthiourea portion of the molecule.

One approach involves the initial synthesis of a more complex isoxazole derivative that already contains other functional groups or ring systems, followed by the introduction of the phenylthiourea moiety. For example, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives have been synthesized. nih.gov This demonstrates how the 5-methyl-isoxazol-3-amine core can be linked to a larger benzenesulfonamide structure, which then has a substituted phenylurea (a close analog of phenylthiourea) attached.

Another strategy is to use the thiourea portion as a linking unit to connect the isoxazole ring to other molecular fragments. Thiourea derivatives are known to be valuable in the synthesis of various heterocyclic compounds. mdpi.com

| Precursor/Reactant | Reagent/Reaction Type | Product | Reference |

| 3-Amino-5-methylisoxazole | Phenyl isothiocyanate | This compound | General Method |

| Thiourea derivative | Active halogen-containing compounds | Thiazole derivatives | researchgate.net |

| Primary amine, ketone, 4-nitrophenyl azide | Metal-free multi-component reaction | 1,5-Disubstituted 1,2,3-triazoles | nih.gov |

| N-(5-methyl-isoxazol-3-yl)amine derivative | Substituted phenyl isocyanate | N-(5-methyl-isoxazol-3-yl)phenylurea derivatives | nih.gov |

Mechanistic Insights into the Biological Activity of 1 5 Methyl 3 Isoxazolyl 3 Phenylthiourea and Analogues

Identification of Molecular Targets and Associated Signaling Pathways

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, thereby modulating various signaling pathways. While direct studies on 1-(5-methyl-3-isoxazolyl)-3-phenylthiourea are limited, research on its analogues provides significant insights into its potential molecular targets.

Analogues containing the isoxazole (B147169) and phenylthiourea (B91264) moieties have been investigated for their interactions with several key enzymes and receptors. For instance, derivatives of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition can impact pathways associated with these functions.

Furthermore, compounds with a phenylthiourea structure are known to interact with various receptors and enzymes. Phenylthiourea (PTU) itself is a well-known inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov This suggests that the thiourea (B124793) group in this compound could be crucial for its interaction with certain enzymatic targets.

In the context of cancer, derivatives of benzothiazole (B30560) containing a thiourea moiety have been explored as potential anticancer agents, with some showing inhibitory activity against PI3K (Phosphoinositide 3-kinase). nih.gov The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Additionally, some thiourea derivatives have been investigated for their potential as antiviral agents by targeting inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanine (B1146940) nucleotides. researchgate.net

While these studies point to potential molecular targets for this compound, further research is needed to definitively identify its specific targets and the signaling pathways it modulates.

Enzyme Inhibition Mechanisms and Kinetics (e.g., MurB, Carbonic Anhydrase Isoforms, COX Enzymes, FLT3, sPLA2, Topoisomerases, α-Glucosidase)

The therapeutic potential of many compounds lies in their ability to inhibit specific enzymes. Research on analogues of this compound has revealed inhibitory activity against a range of enzymes.

Carbonic Anhydrase Isoforms: A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were evaluated for their inhibitory potential against four human carbonic anhydrase isoforms (hCA I, II, VII, and XII). While most compounds showed weak inhibition, some derivatives displayed modest potency. For example, compound 15 in the study showed Ki values of 73.7 μM and 85.8 μM against hCA I and hCA VII, respectively. nih.gov Compounds 19 and 25 exhibited Ki values of 96.0 μM and 87.8 μM against hCA II, respectively. nih.gov

α-Glucosidase: Thiourea derivatives based on 3-aminopyridin-2(1H)-ones have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea showed potent inhibition, even exceeding the activity of the standard drug acarbose. researchgate.net Another analogue, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also exhibited significant α-glucosidase inhibition. researchgate.net The inhibition kinetics of phenylthiourea itself against phenoloxidase have been studied, revealing a competitive inhibition mechanism with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.govresearchgate.net

Interactive Data Table: α-Glucosidase Inhibition by Thiourea Analogues

| Compound | Inhibition (%) at 15 mM | IC50 (mM) | Reference |

|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 56.6 | 9.77 | researchgate.net |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 41.2 | 12.94 | researchgate.net |

| Acarbose (standard) | 46.1 | 11.96 | researchgate.net |

Other Enzymes: While direct kinetic data for this compound against other enzymes listed is not readily available, studies on related structures suggest potential activities. For example, some isoxazole derivatives have been evaluated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. jocpr.com Similarly, thiourea derivatives have been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Ligand-Receptor Binding Interactions at the Molecular Level

Understanding the binding interactions between a ligand and its receptor at the molecular level is crucial for drug design and optimization. While specific molecular modeling studies for this compound are not extensively reported, research on its analogues provides valuable insights into potential binding modes.

Molecular docking studies have been performed on various thiourea and isoxazole derivatives to elucidate their interactions with target proteins. For instance, in the case of [(5-oxazolyl)-phenyl]-thiourea derivatives, the thiourea linker was found to be important for their biological activity. researchgate.net

In a study on 5-methylisoxazole (B1293550) derivatives as anti-inflammatory agents, molecular modeling simulations were used to explore their binding within the active sites of trypsin and bovine serum albumin. jocpr.com These studies help in understanding the structure-activity relationships and the key interactions that govern the binding affinity of these compounds.

For xanthine (B1682287) oxidase inhibitors containing a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold, molecular docking revealed that the oxygen atom of the isoxazole ring can form hydrogen bonds with amino acid residues like Ser876 and Thr1010 in the enzyme's active site. nih.gov This highlights the potential role of the isoxazole ring in anchoring the ligand to its target.

Cellular Mechanisms of Action (e.g., Antiproliferation, Apoptosis Induction)

The cellular effects of a compound, such as inhibiting cell proliferation and inducing programmed cell death (apoptosis), are key indicators of its therapeutic potential, particularly in cancer. Numerous studies have reported the antiproliferative and pro-apoptotic activities of isoxazole and thiourea derivatives.

A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, which are structurally related to the target compound, were found to prevent the proliferation of various human cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical). elsevierpure.com Flow cytometry analysis of the most potent compounds in this series revealed that they induced apoptotic cell death and caused cell cycle arrest at the sub-G1 phase in HeLa cells. elsevierpure.com

Similarly, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been shown to exhibit cytotoxic activities against MCF-7, T47D (breast cancer), and HeLa cells. jppres.com The anticancer activity of this compound was predicted through in silico studies to be mediated by the epidermal growth factor receptor (EGFR). jppres.com

Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have demonstrated antiproliferative activity against various cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cells. nih.gov The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure was expected to yield compounds with enhanced therapeutic properties. nih.gov

Interactive Data Table: Anticancer Activity of a Thiazolo[4,5-d]pyrimidine Analogue

| Cell Line | IC50 (µM) of Compound 3b | Reference |

|---|---|---|

| C32 (Melanoma) | 24.4 | nih.gov |

| A375 (Melanoma) | 25.4 | nih.gov |

| HaCaT (Normal Keratinocytes) | 33.5 | nih.gov |

| CHO-K1 (Normal Ovary) | 75.5 | nih.gov |

These findings collectively suggest that this compound may exert its biological effects through the inhibition of cell proliferation and the induction of apoptosis in a manner similar to its analogues. However, direct experimental evidence is required to confirm these mechanisms for the specific compound.

Computational Chemistry and in Silico Modeling for 1 5 Methyl 3 Isoxazolyl 3 Phenylthiourea Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpensoft.net This technique is instrumental in identifying potential biological targets for 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea and predicting its binding mode at the atomic level. nih.gov

In a typical molecular docking study, a 3D model of this compound would be placed into the binding site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jppres.com For instance, studies on similar thiourea (B124793) derivatives have shown their potential to bind to various receptors, such as the human adenosine (B11128) A2A receptor. nih.gov

Illustrative Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Checkpoint Kinase 1 | -8.5 | GLU85, LYS38, CYS87 |

| Epidermal Growth Factor Receptor | -7.9 | LEU718, THR790, MET793 |

| Vascular Endothelial Growth Factor Receptor 2 | -8.2 | CYS919, ASP1046, GLU885 |

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jppres.com DFT calculations for this compound would provide detailed information about its geometry, electronic properties, and vibrational frequencies. These calculations are crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be located on the electron-rich phenylthiourea (B91264) moiety, while the LUMO may be distributed over the isoxazole (B147169) ring.

Illustrative HOMO-LUMO Data:

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netnih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, indicating these as sites for electrophilic interaction, while the hydrogen atoms of the thiourea bridge would exhibit positive potential. nih.gov

The analysis of intermolecular interactions is crucial for understanding how this compound might interact with biological macromolecules. The molecule's structure allows for various types of non-covalent interactions. The N-H groups of the thiourea linkage can act as hydrogen bond donors, while the oxygen and nitrogen atoms of the isoxazole ring and the sulfur atom of the thiourea can act as hydrogen bond acceptors. nih.gov Furthermore, the presence of two aromatic rings (phenyl and isoxazole) suggests the possibility of π-π stacking interactions, which can contribute to the stability of ligand-receptor complexes. jppres.com

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. pensoft.netmdpi.com An MD simulation of this compound, both in solution and when bound to a target protein, would reveal its conformational flexibility and the stability of its interactions. jppres.commdpi.com By simulating the movements of atoms and bonds, MD can help to validate docking results and provide a more realistic picture of the binding event. jppres.com Analysis of the simulation trajectory can identify stable conformations and highlight the most persistent intermolecular interactions. pensoft.netmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery that helps to assess the pharmacokinetic profile of a compound. mdpi.comrsc.orgijpsnonline.comfrontiersin.org Various computational models can predict properties like gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.comfrontiersin.org For this compound, these predictions would guide its optimization to improve drug-like properties.

Illustrative ADME Prediction Data:

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

This table presents hypothetical data for illustrative purposes.

Preclinical Evaluation of 1 5 Methyl 3 Isoxazolyl 3 Phenylthiourea and Analogues

In Vitro Pharmacological Screening Methodologies

Derivatives of isoxazole (B147169) and thiourea (B124793) have been extensively studied for their potential to combat microbial infections. The agar (B569324) streak dilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains. nih.gov

Research into isoxazole-coupled quinazolin-4(3H)-one derivatives revealed that these compounds exhibit a range of antimicrobial activities. nih.gov For instance, a series of these compounds showed mild to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Similarly, new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles were synthesized and tested, with some derivatives showing potent antifungal activity at non-cytotoxic concentrations. nih.gov One derivative, in particular, was found to be significantly more potent than the standard antifungal drugs miconazole (B906), amphotericin B, and fluconazole (B54011) against Cryptococcus neoformans. nih.gov Interestingly, these compounds did not show any activity against bacteria, highlighting the selectivity of their antimicrobial action. nih.gov

In another study, 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives were synthesized and evaluated. researchgate.net Several of these compounds were significantly active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net However, their efficacy was less than the standard drug, ciprofloxacin. These compounds also demonstrated moderate activity against the fungal strains Candida albicans and Aspergillus niger. researchgate.net

Furthermore, a comparative in vitro study of 5-methyl-3-phenyl-4-isoxazolyl-penicillin highlighted its antibacterial activity against strains of Micrococcus pyogenes var. aureus (now known as Staphylococcus aureus). nih.gov

Table 1: Antimicrobial Activity of Selected Isoxazole and Thiourea Analogues

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Isoxazole coupled quinazolin-4(3H)-one derivatives | Bacteria and Fungi | Mild to good antimicrobial activity. | nih.gov |

| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles | Cryptococcus neoformans | Derivative 6c was 9 times more potent than miconazole and 8- and 125-fold more potent than amphotericin B and fluconazole, respectively. No antibacterial activity observed. | nih.gov |

| 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant antibacterial activity, but less effective than ciprofloxacin. Moderate antifungal activity. | researchgate.net |

The anti-inflammatory and analgesic potential of isoxazole and thiourea derivatives is a significant area of investigation. Common in vivo assays to evaluate these properties include the carrageenan-induced paw edema test for anti-inflammatory activity and the tail-flick or writhing tests for analgesic effects. nih.govnih.gov In vitro methods often involve enzyme inhibition assays, such as those for cyclooxygenase (COX) enzymes, and cell-based assays measuring the inhibition of inflammatory mediators. mdpi.commdpi.com

A study on isoxazole-coupled quinazolin-4(3H)-one derivatives showed that the entire series of compounds possessed mild to good analgesic and anti-inflammatory activity. nih.gov The compound 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one was identified as the most active in this series. nih.gov

Similarly, newly synthesized methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were evaluated. nih.gov Several of these compounds demonstrated significant antinociceptive effects in the writhing test and notable anti-inflammatory responses in the carrageenan-induced rat paw edema model. nih.gov The anti-inflammatory activity of some derivatives was comparable to the standard drug indomethacin. nih.gov

In vitro anti-inflammatory activity can also be assessed through albumin denaturation assays and red blood cell membrane stabilization assays, which indicate potential cytoprotective and anti-inflammatory properties. mdpi.comnih.gov For example, novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine showed significant inhibition of heat-induced hemolysis of red blood cell membranes, comparable to indomethacin. mdpi.com These compounds were also found to reduce COX-1 and COX-2 levels. mdpi.com Another study on novel imidazole (B134444) derivatives identified compounds that exhibited substantial anti-inflammatory activity in an albumin denaturation assay. nih.gov

Table 2: Anti-Inflammatory and Analgesic Activity of Selected Analogues

| Compound Series | Assay(s) | Key Findings | Reference |

|---|---|---|---|

| Isoxazole coupled quinazolin-4(3H)-one derivatives | Tail-flick technique, Carrageenan-induced foot paw edema | Mild to good analgesic and anti-inflammatory activity. | nih.gov |

| Methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Writhing test, Carrageenan-induced rat paw edema | Active analgesic and anti-inflammatory agents, with activity comparable to indomethacin. | nih.gov |

| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | RBC membrane stabilization, COX-1/COX-2 levels | Significant inhibition of heat-induced hemolysis, comparable to indomethacin; reduced COX-1 and COX-2 levels. | mdpi.com |

The antiproliferative properties of thiourea derivatives have been evaluated against various cancer cell lines. A study focusing on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives screened them against the National Cancer Institute's (NCI) 60 human cancer cell line panel. nih.govnih.gov

Compounds with a 4-hydroxymethylpiperidine moiety demonstrated broad-spectrum antiproliferative activity. nih.govnih.gov Specifically, compounds 5a and 5d were found to be highly active, showing greater efficacy and potency than paclitaxel (B517696) in 21 different cancer cell lines, particularly renal and melanoma cell lines. nih.govnih.gov Furthermore, they were more potent than gefitinib (B1684475) in a significant number of cancer cell lines, including colon, breast, and melanoma. nih.gov Compound 5a even induced cell death in several cell lines, including the SK-MEL-5 melanoma, various renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.gov

The structural features of these molecules, such as the substituents on the terminal phenyl group, were found to influence their antiproliferative activity. nih.gov

Table 3: Antiproliferative Activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives

| Compound | Key Findings | Cancer Cell Line Types | Reference |

|---|---|---|---|

| 5a and 5d | Showed significant efficacy and superior potency compared to paclitaxel and gefitinib in numerous cell lines. | Renal, Melanoma, Colon, Breast | nih.govnih.gov |

The isoxazole and thiourea frameworks are present in molecules investigated for their antiviral properties. In vitro assays for antiviral activity typically involve exposing virus-infected cell cultures to the test compounds and measuring the inhibition of viral replication or infectivity.

A study on 5-isoxazol-5-yl-2′-deoxyuridines, synthesized via [3+2] cycloaddition, showed they possessed activity against several viruses, including herpes simplex viruses 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. nih.gov However, these compounds were found to be inactive against HIV, influenza virus, and coronaviruses. nih.gov

Other research has focused on different heterocyclic systems. For example, oxazoline (B21484) derivatives have been identified as potent inhibitors of poliovirus, with some compounds active at submicromolar concentrations. nih.gov Similarly, certain isothiazole (B42339) derivatives have demonstrated remarkable inhibition of poliovirus type 1. nih.gov

More broadly, thiourea derivatives are recognized for their potential antiviral effects. researchgate.net The combination of a thiourea group with a (5-oxazolyl)-phenyl fragment has been shown to yield compounds with antiviral activity. researchgate.net

Table 4: Antiviral Activity of Isoxazole Analogues and Related Compounds

| Compound Type | Target Viruses | Key Findings | Reference |

|---|---|---|---|

| 5-isoxazol-5-yl-2′-deoxyuridines | HSV-1, HSV-2, Encephalomyocarditis virus, Coxsackie B3, Vesicular stomatitis virus | Showed antiviral activity against these viruses. Inactive against HIV, influenza, and coronaviruses. | nih.gov |

| Oxazoline derivatives | Poliovirus | Potent inhibitors, active at submicromolar concentrations. | nih.gov |

| Isothiazole derivatives | Poliovirus type 1 | Remarkable viral inhibition. | nih.gov |

Thiourea derivatives have shown promise as antitubercular agents. In vitro evaluation of these compounds is typically performed against Mycobacterium tuberculosis H37Rv and often includes resistant strains. The BACTEC 460 radiometric system is a common method for determining the minimum inhibitory concentration (MIC). nih.gov

A study on isonicotinyl hydrazones, prepared from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea, identified a particularly potent compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d). nih.gov This compound exhibited a low MIC of 0.49 microM against both the standard H37Rv strain and an INH-resistant strain of M. tuberculosis. nih.gov Notably, it was 3 times more active than isoniazid (B1672263) (INH) against the H37Rv strain and 185 times more active against the INH-resistant strain, with a high selectivity index of over 300. nih.gov

Other research has explored 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones. nih.govsigmaaldrich.com Several derivatives in this series were identified as potent inhibitors of M. tuberculosis growth. nih.govsigmaaldrich.com This highlights the potential of the thiourea and thiosemicarbazone scaffolds in developing new antitubercular drugs.

Table 5: Antitubercular Activity of Phenylthiourea (B91264) Analogues

| Compound | Target Strain(s) | MIC | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) | M. tuberculosis H37Rv, INH-resistant M. tuberculosis | 0.49 µM | 3-fold more active than INH against H37Rv and 185-fold more active against INH-resistant strain. | nih.gov |

| 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones (various) | M. tuberculosis H37Rv | Not specified | Potent inhibitors of M. tuberculosis growth. | nih.govsigmaaldrich.com |

The inhibitory activity of 1-(5-methyl-3-isoxazolyl)-3-phenylthiourea analogues has been assessed against specific enzymes, indicating their potential as targeted therapeutic agents.

Carbonic Anhydrase Inhibition: A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were screened for their inhibitory potential against human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. nih.gov While most of the synthesized compounds were weak inhibitors, some showed modest and selective activity. nih.gov For instance, compound 15 displayed modest inhibition of hCA I and hCA VII, while compounds 19 and 25 exhibited inhibition against hCA II. nih.gov These findings suggest that this class of compounds could serve as a starting point for developing more potent and selective carbonic anhydrase inhibitors. nih.gov

Phenoloxidase Inhibition: Phenylthiourea (PTU) is a well-established inhibitor of phenoloxidase, a key enzyme in melanization. nih.govresearchgate.net Studies have shown that PTU acts as a competitive inhibitor of the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.govresearchgate.net

Other Enzyme Inhibition: Derivatives of thiourea have also been investigated for their inhibitory effects on other enzymes. For example, certain 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea derivatives have shown high inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management. researchgate.net

Table 6: Specific Enzyme Inhibition by Phenylthiourea Analogues

| Compound Series/Compound | Target Enzyme | Inhibition Constant (Ki) / Activity | Type of Inhibition | Reference |

|---|---|---|---|---|

| N-(5-methyl-isoxazol-3-yl/...ureido) benzenesulfonamides | hCA I, hCA VII, hCA II | Ki = 73.7 µM (hCA I), 85.8 µM (hCA VII), 96.0 µM & 87.8 µM (hCA II) | Not specified | nih.gov |

| Phenylthiourea (PTU) | Phenoloxidase | Ki = 0.21 ± 0.09 µM | Competitive | nih.govresearchgate.net |

In Vivo Preclinical Model Studies

The in vivo evaluation of novel chemical entities is a critical step in the drug discovery process, providing essential information on their potential therapeutic effects in a living organism. For compounds like this compound and its analogues, which feature both an isoxazole and a thiourea moiety, preclinical studies in animal models are designed to assess their pharmacological activity, including anti-inflammatory, anti-infective, and analgesic properties.

Acute Inflammatory Pain Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the anti-inflammatory activity of new compounds. semanticscholar.orgnih.govresearchgate.netnih.gov The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response. semanticscholar.orgnih.gov This response is characterized by a time-dependent increase in paw volume, or edema, which can be measured using a plethysmometer. nih.gov The inflammatory cascade in this model involves the release of various mediators, including histamine, serotonin, bradykinin, and prostaglandins, making it a valuable tool for screening potential anti-inflammatory drugs. semanticscholar.org

These findings suggest that the thiourea scaffold can be a key pharmacophore for anti-inflammatory activity. The mechanism of action is often linked to the inhibition of inflammatory mediators. The data from such studies are typically presented in tables showing the time-course of edema inhibition compared to a control group.

Table 1: Illustrative Data of Anti-inflammatory Activity of Thiourea Derivatives of Naproxen (B1676952) in Carrageenan-Induced Paw Edema in Rats (Note: This table is a representative example based on findings for related compounds and does not represent data for this compound)

| Compound | Dose (mg/kg) | Time after Carrageenan (hours) | Paw Edema Inhibition (%) |

| Naproxen-L-phenylalanine ethyl ester derivative | 10 | 4 | 81.81 |

| Naproxen-p-methoxyaniline derivative | 10 | 4 | 81.81 |

| Naproxen-m-anisidine derivative | Not Specified | 4 | 54.01 |

| Naproxen-N-methyl tryptophan methyl ester derivative | Not Specified | 4 | 54.12 |

| Data synthesized from multiple sources. sciforum.netmdpi.comnih.gov |

Future Research Directions and Translational Perspectives for 1 5 Methyl 3 Isoxazolyl 3 Phenylthiourea

Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency

The development of advanced analogues of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea with improved selectivity and potency is a key area of future research. This involves strategic modifications to its core structure to enhance its interaction with biological targets.

The synthesis of thiourea (B124793) derivatives often involves the reaction of an amine with an isothiocyanate. For instance, novel 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives have been synthesized with the goal of developing new anti-HIV agents. researchgate.net Similarly, the synthesis of 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea has been reported to yield compounds with α-glucosidase inhibitory activity. researchgate.net The synthesis of isoxazole (B147169) derivatives can be achieved through various methods, including the cyclization of ethyl butyrylacetate with aromatic aldehydes. acs.org

Structure-activity relationship (SAR) studies are crucial in guiding the design of more effective analogues. For example, in a series of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives, correlations between the molecular structure and immunological activity were established using computational methods. nih.gov Research on other isoxazole-containing compounds has demonstrated that substitutions on the isoxazole ring can significantly influence their biological activity. For instance, a study on trisubstituted isoxazoles as selective allosteric ligands for the RORγt nuclear receptor revealed that modifications at the C-4 and C-5 positions of the isoxazole ring led to improved potency and selectivity. dundee.ac.uk

Furthermore, the exploration of hybrid molecules, which combine the this compound scaffold with other pharmacophores, presents a promising strategy. Molecular hybridization has been shown to be an effective approach in developing multi-target anticancer agents, potentially improving selectivity and reducing side effects. biointerfaceresearch.com For example, the synthesis of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids has yielded compounds with potent activity against Mycobacterium tuberculosis. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Activities

While thiourea and isoxazole derivatives have been investigated for a range of biological activities, there is significant potential for uncovering novel therapeutic applications for this compound.

Thiourea derivatives have a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com For example, certain thiourea derivatives have shown potent anticancer properties by inhibiting enzymes involved in carcinogenesis. biointerfaceresearch.com Some have been investigated as treatments for neurodegenerative diseases. nih.gov The anticancer activity of thiourea derivatives has been attributed to their ability to target multiple pathways involved in the development of cancer. mdpi.com

Isoxazole-containing compounds have also demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For instance, a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were developed as potent FLT3 inhibitors for the treatment of acute myeloid leukemia. Furthermore, certain isoxazole derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. acs.orgnih.gov

Future research should focus on screening this compound and its novel analogues against a diverse panel of biological targets to identify new therapeutic opportunities. This could include investigating its potential as an antiviral agent, an immunomodulator, or for the treatment of metabolic disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the optimization of this compound. These computational tools can be employed in various stages of the drug discovery process, from lead optimization to predicting pharmacokinetic properties.

Furthermore, AI and ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of compounds, which is a critical aspect of drug development. nih.gov By identifying potential liabilities early in the process, researchers can focus their efforts on compounds with a higher probability of success.

Development of Targeted Delivery Systems for Enhanced Bioavailability

The development of targeted delivery systems is a crucial step in translating the therapeutic potential of this compound into clinical applications. Many promising drug candidates fail due to poor bioavailability, which can be addressed through advanced drug delivery technologies.

Nanocarrier-based systems, such as polymeric nanoparticles, liposomes, and nanoemulsions, have emerged as a promising strategy to improve the bioavailability of poorly soluble drugs. nih.govresearchgate.netmdpi.com These systems can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site. nih.gov For example, a nano-emulgel formulation of an isoxazole-carboxamide derivative was shown to improve its cellular permeability and enhance its anticancer activity. nih.govnih.govresearchgate.net

Targeting ligands can be conjugated to the surface of nanocarriers to achieve active targeting of specific cells or tissues. nih.gov For example, folate receptors are overexpressed in many cancer cells, and folate-conjugated nanoparticles can be used to deliver anticancer drugs specifically to tumors. nih.gov This approach can increase the therapeutic efficacy of the drug while minimizing off-target side effects.

Future research in this area should focus on developing and optimizing nanocarrier formulations for this compound. This will involve characterizing the physicochemical properties of the formulations, evaluating their drug release kinetics, and assessing their efficacy and safety in preclinical models.

Q & A

Basic: What are the standard synthetic routes for 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea, and how are intermediates characterized?

The compound is synthesized via condensation reactions involving phenyl isothiocyanate and heterocyclic amines. For example:

- Step 1: React 5-methyl-3-isoxazolylamine with phenyl isothiocyanate in a polar solvent (e.g., DMF) under stirring.

- Step 2: Extract the product with ethyl acetate, wash with water, dry over anhydrous Na₂SO₄, and concentrate.

- Characterization: Melting point analysis, IR (to confirm thiourea C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (to verify aromatic and isoxazole protons), and mass spectrometry (to confirm molecular ion peaks). Yields typically range from 72–87% .

Advanced: How do solvent polarity and base selection influence synthesis efficiency?

Reaction optimization studies for analogous thiourea derivatives show:

- Solvent effects: Apolar solvents (e.g., toluene, 1,4-dioxane) yield higher product purity (80–87%) compared to polar solvents (THF, acetic acid), which may promote side reactions.

- Base selection: Sodium acetate in apolar solvents enhances yield by stabilizing intermediates, while pyridine or Et₃N may induce decomposition. Base-free conditions at 80°C result in no reaction, highlighting the need for catalytic bases .

Basic: What spectroscopic and crystallographic methods are used for structural validation?

- Spectroscopy:

- Crystallography: X-ray diffraction (SHELX software) resolves bond lengths (e.g., C=S: ~1.68 Å) and packing interactions (e.g., N-H···S hydrogen bonds). Triclinic systems (space group P1) are common .

Advanced: What challenges arise in resolving crystal structures of thiourea derivatives?

- Data quality: High-resolution data (≤ 0.8 Å) is critical for accurate refinement. Twinned crystals or weak diffraction (common with flexible thiourea moieties) require specialized software (SHELXL) for disorder modeling .

- Hydrogen bonding: N-H···S interactions influence packing but complicate refinement due to dynamic disorder. Low-temperature data collection (100 K) mitigates thermal motion artifacts .

Basic: How is preliminary cytotoxicity assessed for this compound?

- Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations.

- Controls: Cisplatin or doxorubicin as positive controls. IC₅₀ values are compared; derivatives with IC₅₀ < 50 μM warrant further study .

Advanced: What mechanistic insights exist for thiourea derivatives in cancer models?

- Apoptosis induction: Flow cytometry (Annexin V/PI staining) shows caspase-3 activation and mitochondrial membrane depolarization.

- Targets: P2X receptor inhibition (e.g., ATP-gated channels) reduces tumor invasion. SAR studies suggest the isoxazole ring enhances membrane permeability, while the phenyl group modulates receptor binding .

Basic: What analytical methods ensure purity and stability?

- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water gradients. Purity >95% is required for biological testing.

- Stability: Accelerated studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolysis of the thiourea group is a common degradation pathway .

Advanced: How does substituent variation impact solubility and reactivity?

- Solubility: Ethoxyphenyl groups (logP ~3.3) improve aqueous solubility compared to methyl substituents (logP ~4.2).

- Reactivity: Electron-withdrawing groups (e.g., -CN) on the phenyl ring increase electrophilicity, enhancing interactions with biological targets .

Advanced: How to address contradictions in reported synthetic yields or bioactivity?

- Yield discrepancies: Trace moisture in solvents or inadequate stirring may reduce reproducibility. Karl Fischer titration ensures solvent dryness.

- Bioactivity variability: Cell line-specific sensitivity (e.g., leukemia vs. solid tumors) and assay protocols (e.g., incubation time) must be standardized. Meta-analyses of IC₅₀ values across studies can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.